N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)benzo[b]thiophene-2-carboxamide
Description
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Properties
IUPAC Name |
N-[1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-yl]-1-benzothiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO2S/c1-13(10-14-6-7-17-15(11-14)8-9-23-17)21-20(22)19-12-16-4-2-3-5-18(16)24-19/h2-7,11-13H,8-10H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVIWKXNAJWLBOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=C(C=C1)OCC2)NC(=O)C3=CC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)benzo[b]thiophene-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological efficacy, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a benzofuran moiety fused with a benzo[b]thiophene structure, which contributes to its diverse biological activities. The molecular formula is with a molecular weight of 375.5 g/mol. Understanding its chemical structure is crucial for elucidating its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the Benzofuran Moiety : This can be achieved through cyclization reactions involving 2-hydroxyphenyl ketones.
- Alkylation : The benzofuran derivative undergoes alkylation to introduce the propan-2-yl group.
- Amidation : The final step involves coupling with the carboxamide group under specific conditions.
Antitubercular Activity
Research indicates that derivatives of benzo[b]thiophenes exhibit significant antitubercular activity. For instance, compounds related to this compound have shown effectiveness against Mycobacterium tuberculosis (MTB), including multidrug-resistant strains. One study reported that specific derivatives had minimum inhibitory concentrations (MICs) ranging from 2.73 to 22.86 μg/mL against resistant strains .
Antioxidant Properties
The antioxidant potential of this compound has been evaluated using DPPH radical scavenging assays. Compounds derived from the benzo[b]thiophene scaffold demonstrated effective radical scavenging activity, indicating potential therapeutic benefits in oxidative stress-related conditions .
Neuroprotective Effects
Recent studies have also highlighted the neuroprotective properties of benzothiophene derivatives. For example, certain compounds showed no cytotoxic effects on SH-SY5Y neuroblastoma cells at concentrations up to 200 μM, suggesting their potential use in neurodegenerative diseases like Alzheimer's .
The biological activity of this compound is believed to be mediated through:
- Enzyme Inhibition : The compound may interact with specific enzymes or receptors, modulating their activity.
- Radical Scavenging : Its ability to scavenge free radicals contributes to its antioxidant properties.
- Selective Toxicity : High selectivity indices against human cancer cell lines indicate low toxicity while maintaining efficacy against target pathogens .
Case Study 1: Antitubercular Efficacy
In a study focusing on the efficacy of various benzo[b]thiophene derivatives against MTB, compounds demonstrated significant activity with low cytotoxicity profiles. The selectivity index (SI) for several compounds exceeded 10, indicating their potential as safe therapeutic agents against tuberculosis .
Case Study 2: Neuroprotective Activity
A comparative analysis of benzothiophene derivatives revealed that certain compounds not only inhibited acetylcholinesterase (AChE) effectively but also preserved cell viability in neuroblastoma cells. Molecular docking studies suggested favorable interactions between these compounds and AChE, supporting their design as potential treatments for Alzheimer's disease .
Q & A
Q. How can computational tools predict reactivity and bioactivity?
- Methodological Answer :
- Docking studies : Use AutoDock Vina to simulate binding to target proteins (e.g., COX-2 for anti-inflammatory prediction) .
- QSAR models : Correlate substituent electronegativity with IC₅₀ values to guide synthetic prioritization.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
